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## Tesaglitazar Technical Support Center: Controlling for Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tesaglitazar	
Cat. No.:	B1683095	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and controlling for the known off-target effects of **Tesaglitazar**, a dual PPAR $\alpha/\gamma$  agonist. The following information is intended for research use only.

## Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of **Tesaglitazar**?

**Tesaglitazar** is a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). Its on-target effects are primarily related to the activation of these nuclear receptors, leading to the regulation of genes involved in glucose and lipid metabolism.[1][2]

Q2: What are the major known or suspected off-target effects of **Tesaglitazar**?

The clinical development of **Tesaglitazar** was discontinued due to safety concerns.[3] Key off-target effects observed in preclinical and clinical studies include:

- Cardiotoxicity: Concerns have been raised about potential cardiovascular adverse effects.[1]
- Renal Toxicity: Tesaglitazar has been associated with increases in serum creatinine and a
  decrease in glomerular filtration rate, suggesting potential kidney damage.[1]



 Carcinogenicity: Long-term studies in rodents have indicated a potential for the development of certain types of tumors.

Q3: At what concentrations are on-target versus off-target effects typically observed?

A direct comparison of in vitro concentrations for on-target versus off-target effects is not readily available in the public domain. However, based on available data, a general overview can be provided. It is crucial to perform dose-response experiments in your specific model system.

Effect Category	Target/Assay	Species	Effective Concentration (On- Target) / Toxic Concentration (Off- Target)
On-Target	PPARα Activation (EC50)	Human	3.6 μΜ
PPARy Activation (IC50)	Human	0.35 μΜ	
Off-Target	hERG Channel Inhibition (IC50)	Human	Data not available
In Vitro Nephrotoxicity (↑ KIM-1/NGAL)	Human	Concentration- dependent increases observed with other nephrotoxic compounds; specific data for Tesaglitazar is lacking.	
In Vivo Carcinogenicity	Rat	Mesenchymal sarcomas observed at 10 µmol/kg/day in a 2-year study.	

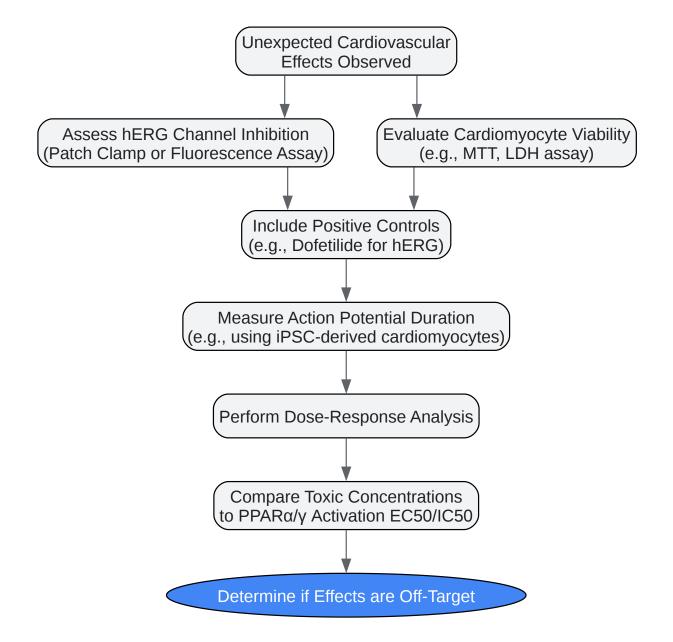


# Troubleshooting Guides Issue 1: Unexpected Cardiovascular Effects in In Vitro or In Vivo Models

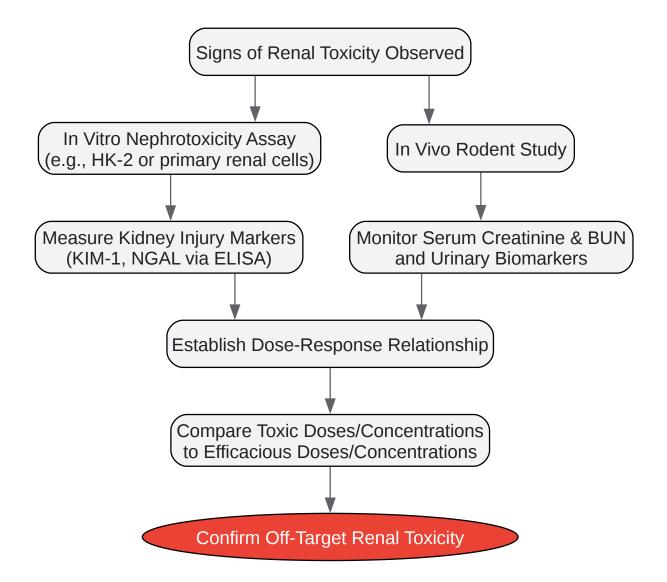
Possible Cause: Potential off-target effects on cardiac ion channels or direct cardiomyocyte toxicity.

Troubleshooting Workflow:













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### References

- 1. Minireview: Challenges and Opportunities in Development of PPAR Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARy signaling and metabolism: the good, the bad and the future PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1-mediated delivery of tesaglitazar improves obesity and glucose metabolism in male mice PMC [pmc.ncbi.nlm.nih.gov]
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